molecular formula C10H12N2O3 B8334273 3-Oxo-3-[[2-(2-pyridinyl)ethyl]amino]-propanoic acid

3-Oxo-3-[[2-(2-pyridinyl)ethyl]amino]-propanoic acid

Cat. No. B8334273
M. Wt: 208.21 g/mol
InChI Key: VXUZRTBDBMXLIA-UHFFFAOYSA-N
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Patent
US06995143B2

Procedure details

900 mg (3.03 mmol) 3-oxo-3-[[2-(2-pyridinyl)ethyl]amino]-propanoic acid phenylmethyl ester were dissolved in 25 ml THF and 15 mg palladium on charcoal (10%) were added. The reaction was kept under an atmosphere of hydrogen using a balloon for 10 hours. The mixture was filtered through dicalite. The solids were washed with THF and methanol. The combined filtrate was evaporated and dried under high vacuum. The crude product (300 mg) was used without further purification for the next reaction. 1H-NMR (CDCl3): 2.82–2.90 (m, 2H), 3.08 (s, 2H), 3.38–3.47 (m, 2H), 7.19–7.28 (m, 2H), 7.65–7.74 (m, 1H), 8.16–8.24 (m, br, 1H), 8.47–8.51 (m, H).
Name
3-oxo-3-[[2-(2-pyridinyl)ethyl]amino]-propanoic acid phenylmethyl ester
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C[O:8][C:9](=[O:22])[CH2:10][C:11](=[O:21])[NH:12][CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)C=CC=CC=1>C1COCC1.[Pd]>[O:21]=[C:11]([NH:12][CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)[CH2:10][C:9]([OH:22])=[O:8]

Inputs

Step One
Name
3-oxo-3-[[2-(2-pyridinyl)ethyl]amino]-propanoic acid phenylmethyl ester
Quantity
900 mg
Type
reactant
Smiles
C1(=CC=CC=C1)COC(CC(NCCC1=NC=CC=C1)=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through dicalite
WASH
Type
WASH
Details
The solids were washed with THF and methanol
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The crude product (300 mg) was used without further purification for the next reaction

Outcomes

Product
Name
Type
Smiles
O=C(CC(=O)O)NCCC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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